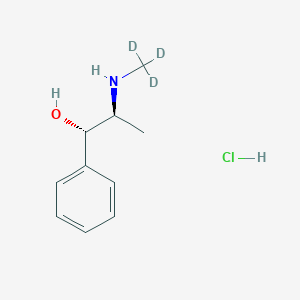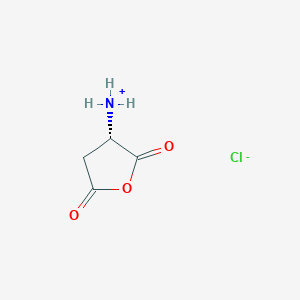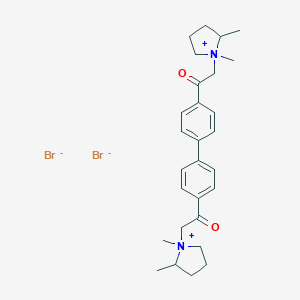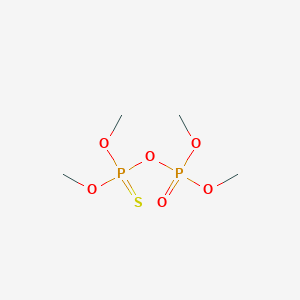
1-苯基-5-(1H-吡咯-1-基)-1H-吡唑-4-羧酸
描述
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a compound that has been studied for its affinity to cannabinoid receptors . It’s a type of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide .
Synthesis Analysis
The synthesis of this compound involves comparison with reference compounds AM251 and SR144528 for cannabinoid hCB1 and hCB2 receptor affinity . Compounds bearing 2,4-dichlorophenyl or 2,4-difluorophenyl groups at position 1 and 2,5-dimethylpyrrole moiety at position 5 of the pyrazole nucleus were generally more selective for hCB1 .Molecular Structure Analysis
The molecular structure of this compound involves a pyrazole ring with a phenyl group and a pyrrole group attached . The dihedral angles between the planes of the central pyrazole ring and the pendant phenyl and pyrrole rings are significant .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of a H-bond with K3.28 (192), while the substituents at the nitrogen fitted in a pocket formed by lipophilic residues . This H-bonding interaction was proposed to account for the high affinity for receptors’ inactive state and the inverse agonist activity .科学研究应用
1. Inhibition of Hepatitis C Virus Replication The compound has been found to inhibit the replication of the Hepatitis C virus. It does this by suppressing the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain . This makes it a potential candidate for the development of new antiviral drugs.
Anti-Inflammatory Properties
The compound has shown promising anti-inflammatory properties. It has been found to suppress the expression of COX-2, an enzyme that plays a crucial role in the inflammatory response . This suggests that it could be used in the treatment of conditions characterized by inflammation.
Analgesic Properties
In addition to its anti-inflammatory properties, the compound has also demonstrated analgesic (pain-relieving) effects . This suggests that it could be used in the development of new pain relief medications.
Drug Development
The compound’s ability to inhibit the replication of the Hepatitis C virus and its anti-inflammatory and analgesic properties make it a promising candidate for drug development. It could potentially be used as a base compound in the development of new drugs for treating various conditions .
作用机制
Target of Action
The primary targets of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid are the cannabinoid receptors hCB1 and hCB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Mode of Action
This compound interacts with its targets by binding to the cannabinoid receptors. The carbonyl oxygen of the compound forms a hydrogen bond with K3.28 (192), while the substituents at the nitrogen fit into a pocket formed by lipophilic residues . This interaction is proposed to account for the high affinity for receptors’ inactive state and the inverse agonist activity .
Result of Action
The molecular and cellular effects of the compound’s action are primarily its ability to inhibit the activity of the cannabinoid receptors. This can lead to a variety of effects, depending on the specific physiological process in which these receptors are involved .
未来方向
属性
IUPAC Name |
1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)12-10-15-17(11-6-2-1-3-7-11)13(12)16-8-4-5-9-16/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWVLCHBFVAAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151533 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
116834-08-3 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116834083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper concerning 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid?
A1: The research paper focuses on utilizing 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid and its isomer, 2-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, as starting materials for synthesizing more complex heterocyclic systems. Specifically, the researchers aimed to synthesize derivatives of 1H,4H-pyrazolo[4,3-b]pyrrolizine and 2H,4H-pyrazolo[4,3-b]pyrrolizine. [] They achieved this by first converting the carboxylic acid derivatives into pyrrolidinocarboxamide derivatives. These derivatives were then cyclized to form imminium salts, which were subsequently transformed into ketones. Finally, the ketones were reduced to obtain the desired pyrazolo[4,3-b]pyrrolizine derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B56950.png)
![Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate](/img/structure/B56954.png)
![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)
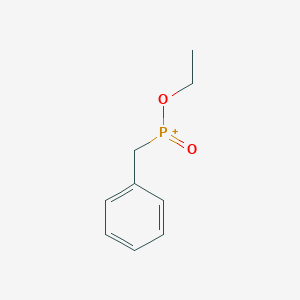

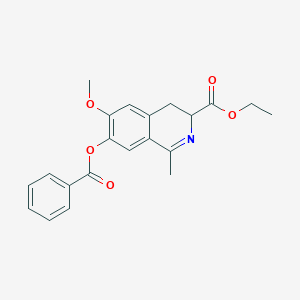
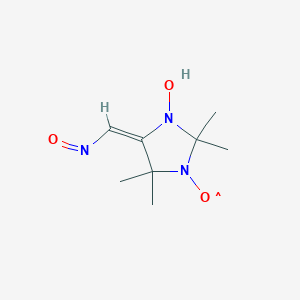

![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)
